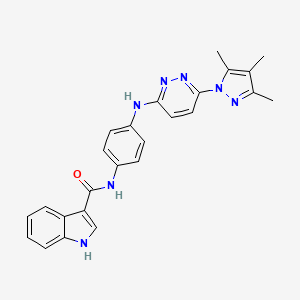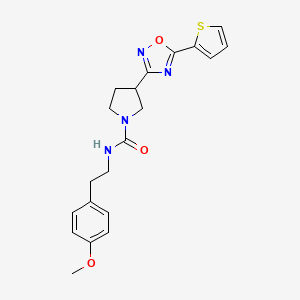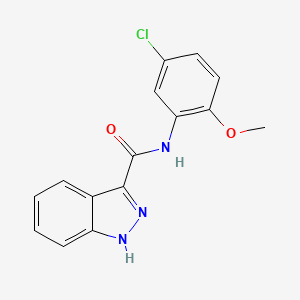![molecular formula C12H11N3O2S B2888445 6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448030-37-2](/img/structure/B2888445.png)
6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of similar pyrimidine derivatives has been reported in the literature. One such method involves a one-pot, three-component condensation reaction between (phenylsulfonyl)acetonitrile, aromatic aldehydes, and 6-aminouracil . This reaction involves a domino Knoevenagel condensation/Michael addition, and cyclization cascade .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been studied using computational tools . These studies provide insights into the molecular and electronic behavior of these compounds .Chemical Reactions Analysis
Pyrimidine derivatives have been synthesized using various approaches, including multi-component reactions (MCRs) green synthesis routes . These reactions often involve the combination of three or more compounds to synthesize a product with the properties of all the material .Physical and Chemical Properties Analysis
While specific physical and chemical properties of “this compound” were not found, pyrimidines in general are known for their diverse biological potential .Applications De Recherche Scientifique
Inhibitory Potential and Antitumor Activities
- Dihydrofolate Reductase Inhibition and Antitumor Agents : Derivatives of pyrrolo[2,3-d]pyrimidines, including those similar to the 6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine structure, have been synthesized as potential inhibitors of dihydrofolate reductase. These compounds exhibit selective inhibition and show promise as antitumor agents due to their growth-inhibitory properties against various tumor cell lines in vitro. The synthesis approach involves various electron-donating and withdrawing substituents on the phenylsulfonyl ring to explore the structure-activity relationship Gangjee et al., 2005.
Synthesis and Antimicrobial Evaluation
- Novel Pyrazolopyrimidines with Antimicrobial Activity : Research has also focused on synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl groups, demonstrating significant antimicrobial activities. These studies highlight the compound's role in developing new antimicrobial agents Alsaedi et al., 2019.
Chemical Synthesis and Characterization
- Synthesis of Substituted Tricyclic Compounds : The compound serves as a precursor in the synthesis of tricyclic compounds, such as tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidines, which have shown significant antibacterial and antifungal activities. This research underscores the compound's utility in synthesizing new chemical entities with potential biological applications Mittal et al., 2011.
Material Science Applications
- High Affinity Folate Receptor-Specific Inhibitors : In material science, derivatives of pyrrolo[2,3-d]pyrimidines have been investigated for their selective inhibition of folate receptors, showcasing their potential in the development of targeted therapies and the synthesis of compounds with specific receptor affinities. This research points to the versatility of the compound in creating materials with precise biological interactions Wang et al., 2011.
Mécanisme D'action
Target of Action
The primary targets of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound exerts its anticancer potential through different action mechanisms. One of these mechanisms is the inhibition of protein kinases . By inhibiting these enzymes, the compound can control cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the pathways related to cell growth, differentiation, migration, and metabolism. By inhibiting protein kinases, it disrupts the normal functioning of these pathways, leading to the suppression of cancer cell growth .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of protein kinases, which leads to the suppression of cell growth, differentiation, migration, and metabolism . This results in the inhibition of cancer cell growth .
Orientations Futures
Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and consequently many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity . This suggests that there is potential for future research and development of new pyrimidines as anti-inflammatory and anticancer agents .
Analyse Biochimique
Biochemical Properties
6-(Benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a pyrimidine derivative . Pyrimidine and its derivatives have been shown to possess diverse biological potential, including anticancer activity . These compounds exert their effects through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
Pyrimidine derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 6-(Benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine at different dosages in animal models have not been extensively studied. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
6-(Benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is likely involved in pyrimidine metabolism, a pathway that is conserved in all living organisms and necessary to maintain cellular fundamental functions . This could also include any effects on metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
6-(benzenesulfonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-18(17,11-4-2-1-3-5-11)15-7-10-6-13-9-14-12(10)8-15/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTLYOMHZRBDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2888367.png)

![8-(2-methoxy-5-methylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888371.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2888373.png)

![(R)-(2,4-Dimethoxy-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2888376.png)
![7-Chloro-2-[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B2888377.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B2888379.png)

![Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2888382.png)
![N-(3-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2888383.png)
